molecular formula C10H10F3NO B3089859 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine CAS No. 1200798-12-4

1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine

Cat. No.: B3089859
CAS No.: 1200798-12-4
M. Wt: 217.19
InChI Key: FEYUYWNRWUVYDE-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine is a chemical compound known for its unique structure and potential applications in various fields of research. The compound features a cyclopropane ring attached to a phenyl group substituted with a trifluoromethoxy group. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific studies.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be achieved through several synthetic routes. One common method involves the preparation of trifluoromethoxybenzene, followed by a cyclopropanation reaction to introduce the cyclopropane ring. . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoromethoxy group and a cyclopropane ring with an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUYWNRWUVYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (3.0 M in diethyl ether, 7.33 ml, 22.0 mmol) was added over 50 minutes to a solution of 4-(trifluoromethoxy)benzonitrile (1.87 g, 10.0 mmol) and tetraisopropoxytitanium (3.22 ml, 11.0 mmol) in diethyl ether (50 ml) at −70° C., and the whole was stirred at room temperature for 1 hour. Boranetrifluoride diethyl ether complex (2.53 ml, 20.0 mmol) was added over 15 minutes to the reaction mixture and the whole was stirred at room temperature for 3 hours. 1N aqueous HCl solution (30 ml) and diethyl ether (90 ml) were added to the reaction mixture, and the whole was poured into aqueous 10% NaOH solution (100 ml), extracted with diethyl ether (150 ml×2), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate/hexane: 55/45 to 75/25) to give 1-(4-(trifluoromethoxy)phenyl)cyclopropanamine (1.38 g, 63%).
Quantity
7.33 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
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1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
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1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
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1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
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1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
Reactant of Route 6
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine

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